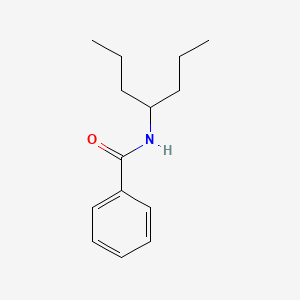

N-heptan-4-ylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

40754-97-0 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-heptan-4-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-3-8-13(9-4-2)15-14(16)12-10-6-5-7-11-12/h5-7,10-11,13H,3-4,8-9H2,1-2H3,(H,15,16) |

InChI Key |

OFYOUPCMKMGGCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Optimization for N Heptan 4 Ylbenzamide and Its Analogues

Strategic Approaches to Amide Bond Formation within the N-Substituted Benzamide (B126) Framework

The construction of the amide bond is the cornerstone of N-heptan-4-ylbenzamide synthesis. Both conventional and modern catalytic methods are employed to achieve this transformation efficiently and under mild conditions.

Conventional Amide Coupling Reactions and Their Adaptations

Traditional methods for forming the amide linkage in this compound involve the reaction of a benzoic acid derivative with 4-aminoheptane. A common and straightforward approach is the conversion of benzoic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting benzoyl chloride readily reacts with 4-aminoheptane, often in the presence of a base such as a tertiary amine or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method, often referred to as the Schotten-Baumann reaction, is robust and generally provides high yields. fishersci.co.uk

Another widely used strategy involves the in-situ activation of the carboxylic acid with coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. hepatochem.com These reagents react with benzoic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by 4-aminoheptane to furnish this compound. fishersci.co.uk To enhance reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. mdpi.com

The table below summarizes common conventional coupling reagents applicable to the synthesis of this compound.

| Reagent Class | Specific Example(s) | Role | Common Additives |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to a more reactive acyl chloride. | Base (e.g., pyridine, triethylamine) |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms a highly reactive O-acylisourea intermediate. | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Activates the carboxylic acid for amidation. | Base (e.g., diisopropylethylamine - DIEA) |

| Guanidinium (B1211019) Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Forms a highly activated ester for efficient coupling. | Base (e.g., DIEA) |

Exploration of Activating Agents and Catalytic Systems in Amidation

In the pursuit of more atom-economical and environmentally benign synthetic routes, catalytic methods for direct amidation have gained significant attention. mdpi.com Boron-based catalysts, for instance, have emerged as effective promoters for the direct condensation of carboxylic acids and amines. Reagents such as B(OCH₂CF₃)₃ can facilitate the formation of this compound from benzoic acid and 4-aminoheptane, often under milder conditions than traditional coupling agents and with the generation of water as the only byproduct. nih.govacs.org

Phosphonium and guanidinium salts, initially developed for peptide synthesis, are also powerful activating agents for the synthesis of N-substituted benzamides. mdpi.com Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven to be highly efficient in promoting amide bond formation with minimal side products and high yields. fishersci.co.uk The direct transamidation of primary amides offers another catalytic pathway, although this often requires harsh conditions or specific catalysts to activate the relatively unreactive amide C-N bond. mdpi.com

Innovative Synthetic Routes for this compound Scaffold Elaboration and Diversification

Beyond the initial amide bond formation, modern synthetic methodologies offer powerful tools for the subsequent functionalization and diversification of the this compound scaffold. These approaches enable the introduction of various substituents on the benzamide aromatic ring, providing access to a wide range of analogues.

Carbon-Hydrogen (C-H) Bond Activation Methodologies for Benzamide Functionalization

Transition-metal-catalyzed C-H bond activation has revolutionized the synthesis of complex organic molecules by allowing for the direct functionalization of otherwise unreactive C-H bonds. researchgate.net In the context of this compound, the amide group can act as a directing group, guiding a metal catalyst to selectively activate the C-H bonds at the ortho-positions of the phenyl ring. acs.org This strategy enables the introduction of a variety of functional groups, including alkyl, aryl, and heteroatom-containing moieties.

Catalysts based on precious metals such as palladium, rhodium, iridium, and ruthenium have been extensively studied for these transformations. researchgate.net More recently, significant efforts have been directed towards the development of more sustainable and cost-effective catalysts based on first-row transition metals like iron, cobalt, nickel, copper, and manganese. researchgate.net For example, a cobalt-catalyzed C-H functionalization could potentially be employed to introduce an alkyl or aryl group at the ortho-position of the this compound ring. researchgate.net

The general principle of this approach is illustrated in the table below.

| Metal Catalyst | Directing Group | Position of Functionalization | Potential Coupling Partner |

| Palladium (Pd) | Amide | ortho- to the amide | Alkenes, Alkynes, Aryl halides |

| Rhodium (Rh) | Amide | ortho- to the amide | Alkenes, Alkynes |

| Cobalt (Co) | Amide | ortho- to the amide | Dienes, Aldehydes |

| Copper (Cu) | Amide | ortho- to the amide | Alkyl halides, Amines |

Photocatalyzed Arylation Approaches for N-Substituted Benzamide Synthesis from Isonitriles

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. A novel approach to the synthesis of N-substituted benzamides involves the arylation of isonitriles. nih.govnih.govbeilstein-journals.org This method provides an alternative route to the this compound core structure.

In a typical reaction, an isonitrile, such as 4-isocyanoheptane (which could be prepared from 4-aminoheptane), can be reacted with an arylating agent in the presence of a photocatalyst, such as a ruthenium or iridium complex, under visible light irradiation. nih.gov Diaryliodonium salts are effective arylating agents in these transformations. nih.govbeilstein-journals.org This methodology allows for the formation of a diverse range of benzamides under mild reaction conditions. nih.gov A metal-free alternative involves the use of arylazo sulfones, which can generate aryl radicals upon irradiation with visible light, subsequently reacting with isonitriles to form the desired benzamide. researchgate.net

Application of Heterogeneous Catalysis in Benzamide Formation (e.g., Copper-catalyzed routes)

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. Copper-based heterogeneous catalysts have shown promise in the synthesis of amides. For instance, copper-catalyzed methods have been developed for the direct synthesis of benzamides from alcohols and amines, which represents a highly atom-economical approach. researchgate.net

Another relevant application of heterogeneous copper catalysis is the conversion of nitriles to amides. Molecular sieves modified with copper(II) have been shown to effectively catalyze the hydration of nitriles to the corresponding amides. dntb.gov.ua This could be envisioned as a route to this compound starting from benzonitrile (B105546) and incorporating the heptan-4-yl group in a subsequent step, or by developing a one-pot reaction. Copper catalysts have also been employed in the amidation of C-H bonds, further highlighting their versatility in benzamide synthesis. nih.govresearchgate.net

Derivatization Strategies and Complex Functional Group Transformations on this compound

The synthesis of this compound analogues with diverse functionalities necessitates sophisticated derivatization strategies. These approaches allow for the precise modification of the core structure, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties. Key strategies involve the regioselective introduction of substituents and the use of advanced protecting group chemistry to manage reactive sites during synthesis.

Regioselective Functionalization and Targeted Substituent Introduction

Regioselective functionalization is critical for controlling the precise placement of substituents on either the aromatic benzoyl ring or the N-heptyl group of this compound. While methodologies for the direct functionalization of the this compound molecule are not extensively detailed, principles derived from the synthesis of related N-substituted benzamides can be applied. researchgate.netnih.govmdpi.comnih.gov

The aromatic ring is the most common site for targeted functionalization. This is typically achieved by using substituted benzoic acid precursors in the initial amide coupling reaction. Electrophilic aromatic substitution reactions on benzoic acid or its derivatives allow for the introduction of a wide array of functional groups (nitro, halo, alkyl, etc.) at specific positions (ortho, meta, para), dictated by the directing effects of the existing carboxyl group and any other substituents. For instance, amino-substituted benzamides can be prepared by the reduction of corresponding nitro-substituted precursors, which are synthesized from substituted acyl-halogenides and anilines. acs.org

Functionalization of the N-heptyl chain is more challenging due to the lower reactivity of C-H bonds. However, strategies involving radical-mediated pathways can be envisioned for introducing substituents. For example, photoinduced cyclization reactions have been used for the sulfonaminoarylation of N-allylbenzamides, demonstrating that C-H bond functionalization is feasible within related systems. acs.org The application of such advanced methods could potentially allow for the introduction of functional groups onto the heptyl chain of this compound analogues.

A summary of potential regioselective functionalization strategies is presented below.

| Strategy | Target Site | Methodology | Potential Substituents |

| Use of Substituted Precursors | Aromatic Ring | Standard amide coupling using pre-functionalized benzoic acids. | -NO₂, -Cl, -Br, -F, -CH₃, -OCH₃ |

| Reduction of Nitro Group | Aromatic Ring | Reduction of a nitro-substituted benzamide precursor using reagents like SnCl₂·2H₂O. acs.org | -NH₂ |

| Demethylation | Aromatic Ring | Removal of methoxy (B1213986) protecting groups using BBr₃ to yield hydroxyl groups. acs.org | -OH |

| Radical-Mediated C-H Functionalization | N-Alkyl Chain | Photoinduced reactions involving radical intermediates. acs.org | Sulfonamido, Oxyl groups |

Chromatographic and Non-Chromatographic Purification Techniques for this compound Synthesis

The isolation and purification of this compound from a reaction mixture are critical steps to ensure the final product's identity and purity. Both chromatographic and non-chromatographic techniques are employed, often in combination, to remove unreacted starting materials, reagents, and byproducts. acs.orgnih.gov

Chromatographic Techniques

Flash column chromatography is a primary method for purifying amide products. biotage.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system) to separate compounds based on their differential polarity. For this compound, a gradient of non-polar to polar solvents, such as hexane (B92381) and ethyl acetate, would likely be effective.

For more complex mixtures or challenging separations, specialized chromatographic methods can be used. Reversed-phase flash chromatography, which uses a non-polar stationary phase and a polar mobile phase, is an alternative. Additionally, solid-phase extraction (SPE) with specialized cartridges, such as strong cation exchange (SCX) media, can be highly effective. biotage.com In this approach, if the crude product contains the desired amide and basic impurities, the SCX media can capture the basic compounds, allowing the neutral amide to be washed through or selectively released later. biotage.com

Non-Chromatographic Techniques

Non-chromatographic methods are often used for initial work-up and final purification, offering advantages in scalability and cost-effectiveness.

Liquid-Liquid Extraction (LLE): This is a fundamental work-up technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orgphenomenex.com After the synthesis of this compound, LLE is used to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove any unreacted heptan-4-amine, while a basic wash (e.g., dilute NaOH) can remove unreacted benzoic acid. mnstate.edu The neutral this compound product remains in the organic layer. wikipedia.org

Recrystallization: For solid amides, recrystallization is often the preferred method for achieving high purity. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Filtration and Solid-Phase Workup: Modern approaches sometimes avoid traditional aqueous workups and chromatography by using solid-phase purification. nih.gov In this method, the reaction mixture is passed through a cartridge containing specific resins that bind the excess reagents or byproducts, allowing the pure amide product to be collected in the filtrate. acs.org

The table below outlines common non-chromatographic purification options.

| Technique | Purpose | Typical Reagents/Solvents | Principle |

| Liquid-Liquid Extraction | Initial Work-up | Organic Solvent (e.g., Ethyl Acetate, DCM), Water, Dilute HCl, Dilute NaOH | Partitioning of acidic, basic, and neutral species between aqueous and organic phases. wikipedia.orgphenomenex.com |

| Recrystallization | Final Purification | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane researchgate.net | Differential solubility of the compound and impurities in a solvent at different temperatures. researchgate.net |

| Distillation/Sublimation | Final Purification | N/A (Heat/Vacuum) | Separation based on differences in volatility; less common for amides unless they are sufficiently stable and volatile. researchgate.net |

High Resolution Spectroscopic and Advanced Analytical Characterization of N Heptan 4 Ylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

¹H NMR spectroscopy would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For N-heptan-4-ylbenzamide, one would expect to observe distinct signals for the aromatic protons of the benzoyl group, the amide proton (N-H), the methine proton at the 4-position of the heptyl group, and the various methylene (B1212753) and methyl protons of the heptyl chain.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. Key signals would include the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the heptyl group. The chemical shifts would confirm the presence of these functional groups.

Hypothetical NMR Data Table for this compound (Note: This data is illustrative and not based on experimental results.)

¹H NMR (CDCl₃, 500 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 | d | 2H | Ar-H (ortho to C=O) |

| 7.50 | t | 1H | Ar-H (para to C=O) |

| 7.42 | t | 2H | Ar-H (meta to C=O) |

| 6.10 | d | 1H | N-H |

| 4.15 | m | 1H | CH (heptan-4-yl) |

| 1.60 | m | 4H | CH₂ (adjacent to CH) |

| 1.35 | m | 4H | CH₂ |

¹³C NMR (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.5 | C=O (amide) |

| 134.0 | Ar-C (quaternary) |

| 131.5 | Ar-C (para) |

| 128.5 | Ar-C (meta) |

| 127.0 | Ar-C (ortho) |

| 50.0 | CH (heptan-4-yl) |

| 35.0 | CH₂ |

| 25.0 | CH₂ |

| 14.0 | CH₃ |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments would be essential to confirm the assignments made in 1D NMR.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming the connectivity within the heptyl chain and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the benzoyl group to the heptyl group via the amide linkage.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound (C₁₄H₂₁NO) with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula, confirming the identity of the compound. The theoretical exact mass is 219.16231.

Ionization Techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI))

The choice of ionization technique affects the resulting mass spectrum.

Electron Ionization (EI) is a high-energy technique that typically causes extensive fragmentation. The fragmentation pattern would be expected to show characteristic losses, such as cleavage of the C-N bond (McLafferty rearrangement is also possible) and fragmentation of the alkyl chain, providing a structural fingerprint.

Electrospray Ionization (ESI) is a soft ionization technique that usually results in a prominent protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight with minimal fragmentation.

Hypothetical Mass Spectrometry Data Table (Note: This data is illustrative and not based on experimental results.)

| m/z | Ion | Technique | Possible Fragment |

|---|---|---|---|

| 220.1696 | [M+H]⁺ | ESI-HRMS | Protonated parent molecule |

| 219.1623 | [M]⁺ | EI | Molecular ion |

| 122.0603 | [C₇H₈NO]⁺ | EI | [Ph-CONH₃]⁺ fragment |

| 105.0340 | [C₇H₅O]⁺ | EI | Benzoyl cation [Ph-CO]⁺ |

| 99.1171 | [C₇H₁₅]⁺ | EI | Heptyl cation |

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

These techniques provide information on the functional groups present and the electronic structure of the molecule.

Infrared (IR) Spectroscopy would identify characteristic vibrations of the functional groups. Key absorptions for this compound would include:

A sharp N-H stretching vibration around 3300 cm⁻¹.

A strong C=O (Amide I band) stretching vibration around 1640 cm⁻¹.

An N-H bending (Amide II band) vibration near 1550 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C bending vibrations in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy would reveal information about the conjugated system. The benzamide (B126) portion of the molecule contains a chromophore that would absorb UV light. One would expect to see absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl group.

Hypothetical IR and UV-Vis Data Table (Note: This data is illustrative and not based on experimental results.)

IR Spectroscopy| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium, Sharp | N-H Stretch |

| 3060 | Medium | Aromatic C-H Stretch |

| 2955, 2870 | Strong | Aliphatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

UV-Vis Spectroscopy (in Ethanol)

| λ_max (nm) | Transition |

|---|---|

| ~225 | π → π* |

| ~265 | n → π* |

Solid-State Characterization Methods (e.g., X-ray Crystallography of this compound or closely related analogues for conformational insights)

The solid-state structure of this compound provides critical insights into its molecular conformation and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-alkylbenzamides and substituted benzamides through X-ray crystallography reveals key structural features that can be extrapolated to understand its behavior in the solid state. These studies consistently highlight the importance of the planar amide linkage, the relative orientations of the aromatic and alkyl substituents, and the role of hydrogen bonding in dictating the crystal packing.

The conformation of benzamides in the solid state is largely governed by the planarity of the amide group and the torsion angles involving the phenyl ring and the N-alkyl substituent. In analogous structures, the amide group (–CONH–) is typically planar or nearly planar. This planarity is a result of the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C–N bond.

Studies on various substituted benzamides have shown that the phenyl ring is often twisted relative to the amide plane. nih.goviucr.org For instance, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted approximately 60° with respect to each other in the crystal structure. iucr.org This contrasts with the smaller tilt angle predicted by DFT calculations for isolated molecules, indicating that crystal packing forces, such as N—H⋯O hydrogen bonding and π-stacking, significantly influence the final conformation. iucr.org For this compound, a similar non-coplanar arrangement between the benzoyl group and the amide plane is expected, influenced by the steric bulk of the heptan-4-yl group.

The heptan-4-yl group, being a flexible alkyl chain, can adopt various conformations. However, in the crystalline state, it is likely to adopt a low-energy, extended (all-trans) conformation to maximize van der Waals interactions and optimize packing efficiency. The specific orientation of this group relative to the benzamide core will be a result of the interplay between minimizing steric hindrance and maximizing intermolecular contacts.

To provide a more quantitative understanding, the table below summarizes typical crystallographic parameters observed for analogous secondary benzamides. These values offer a reasonable approximation of what could be expected for this compound.

| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide iucr.org | N-(4-methoxyphenyl)benzamide iucr.org | N-(propan-2-ylcarbamothioyl)benzamide nih.gov |

| Formula | C14H10F3NO | C14H13NO2 | C11H14N2OS |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P21/c | P21/c |

| a (Å) | 5.378(1) | 26.783(2) | 11.2147(4) |

| b (Å) | 8.841(2) | 5.922(1) | 5.3988(2) |

| c (Å) | 14.415(3) | 7.910(1) | 19.6834(7) |

| α (°) ** | 74.32(1) | 90 | 90 |

| β (°) | 83.47(1) | 97.46(1) | 102.031(4) |

| γ (°) ** | 74.34(1) | 90 | 90 |

| Volume (ų) | 639.2(2) | 1243.6(2) | 1165.57(7) |

| Z | 2 | 4 | 4 |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonding, π-stacking | N—H⋯O hydrogen bonding, π-stacking | N—H⋯O hydrogen bonding |

Computational Chemistry and Molecular Modeling Studies of N Heptan 4 Ylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. imperial.ac.uk Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy of the molecule based on its electron density. imperial.ac.uk For N-heptan-4-ylbenzamide, a DFT study, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. mdpi.com

This geometry optimization process minimizes the total energy of the molecule, yielding key data on bond lengths, bond angles, and dihedral angles. The resulting energetic information, such as the total energy and heat of formation, provides a measure of the molecule's thermodynamic stability. These ground-state properties are crucial for all subsequent computational analyses.

Table 1: Hypothetical DFT-Derived Ground State Properties for this compound This table is illustrative of the types of data generated from DFT calculations and does not represent actual research findings.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | Value in Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity arising from charge separation. | Value in Debye |

| Optimized Bond Lengths | The calculated distances between bonded atoms (e.g., C=O, N-H, C-N). | Values in Angstroms (Å) |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is used to predict the sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. malayajournal.org The MEP map is color-coded, where different colors indicate different electrostatic potential values:

Red: Regions of high electron density and negative electrostatic potential, typically associated with electronegative atoms like oxygen. These are sites prone to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, highlighting these as key sites for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, intuitive Lewis-like structures (i.e., bonds and lone pairs). rsc.org This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation. youtube.com

Hyperconjugation involves the donation of electron density from a filled bonding orbital (a donor) to an adjacent empty anti-bonding orbital (an acceptor). youtube.com These interactions stabilize the molecule. The stabilization energy (E(2)) associated with this charge transfer can be calculated using second-order perturbation theory. rsc.org

In a hypothetical NBO analysis of this compound, key interactions would include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the carbonyl group and the benzene (B151609) ring. materialsciencejournal.org This analysis would quantify the stability gained from these electron delocalizations and provide insight into the molecule's electronic structure and the nature of its chemical bonds. rsc.orgrsc.org

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A high hyperpolarizability value indicates a strong NLO response. nih.gov Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit larger β values. For this compound, DFT calculations could determine its hyperpolarizability to assess its potential as an NLO material.

Table 2: Key Parameters in NLO Property Evaluation This table is illustrative of the types of data generated from NLO calculations and does not represent actual research findings.

| Parameter | Description | Significance |

|---|---|---|

| Dipole Moment (μ) | Measures the asymmetry of the molecular charge distribution. | Contributes to the overall NLO response. |

| Polarizability (α) | Describes the ease with which the electron cloud can be distorted by an electric field. | A primary factor in linear optical response. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design. mdpi.com

In a molecular docking simulation, this compound (the ligand) would be placed into the binding site of a selected macromolecular target. The simulation software then samples a wide range of possible conformations and orientations of the ligand within the binding site, scoring each "pose" based on its calculated binding affinity or energy.

The results would include:

Binding Affinity/Energy: A numerical score (typically in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger, more favorable binding.

Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. mdpi.com

For this compound, docking studies against a hypothetical enzyme target could reveal which parts of the molecule are crucial for binding. For instance, the carbonyl oxygen might act as a hydrogen bond acceptor, while the benzene ring could engage in hydrophobic interactions. This information would be invaluable for understanding its potential biological activity and for guiding the design of more potent derivatives.

Table 3: Hypothetical Molecular Docking Results for this compound This table is illustrative of the types of data generated from molecular docking simulations and does not represent actual research findings.

| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X (e.g., a kinase) | -7.5 | TYR 82, LEU 134 | Hydrogen Bond with C=O, Hydrophobic interaction with phenyl ring |

Detailed Analysis of Non-Covalent Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

Non-covalent interactions are crucial in determining the conformation and binding affinity of a molecule within a biological system. For this compound, several key non-covalent interactions can be computationally analyzed.

Hydrogen Bonding: The benzamide (B126) moiety of this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow it to form hydrogen bonds with amino acid residues in a protein's active site. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the strength and nature of these bonds. mdpi.com

π-Stacking: The benzene ring of the benzamide group can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute to the stability of the protein-ligand complex. nih.gov

The interplay of these non-covalent interactions dictates the binding orientation and affinity of this compound. Computational analysis provides a detailed understanding of these forces.

| Interaction Type | Potential Interacting Residues | Significance in Binding |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr | Directional interactions that contribute to specificity and affinity. |

| π-Stacking | Phe, Tyr, Trp | Stabilization of the ligand in the binding pocket through aromatic interactions. |

| Hydrophobic Interactions | Val, Leu, Ile, Met, Ala | Major driving force for binding, contributing to the overall stability of the complex. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. researchgate.nettandfonline.comtandfonline.com For this compound, MD simulations can provide insights into its conformational flexibility and its binding dynamics with a target protein.

By simulating the movement of every atom in the system, MD can explore the different conformations that this compound can adopt in solution and within a binding site. This is crucial for understanding how the molecule can adapt its shape to fit into a protein's active site. Furthermore, MD simulations can reveal the stability of the protein-ligand complex, highlighting key interactions that persist over time. nih.govtandfonline.com

The results of MD simulations can be used to calculate the binding free energy of this compound to its target, providing a quantitative measure of its binding affinity.

Integrated Ligand-Based and Structure-Based Drug Design (SBDD/LBDD) Strategies in this compound Research

Both ligand-based and structure-based drug design approaches can be synergistically applied in the research of this compound and its analogs.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target protein is unknown, LBDD methods are employed. These methods rely on the knowledge of a set of molecules that are known to interact with the target.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods can be used to design and optimize ligands that can bind to the target with high affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. documentsdelivered.comjppres.com For a series of this compound analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, and surface area.

A statistically robust QSAR model can guide the design of new analogs with improved potency. tandfonline.com

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Connectivity Indices | Branching and shape of the molecule. |

| Geometrical | Molecular Surface Area | Three-dimensional shape and size. |

| Physicochemical | LogP | Lipophilicity of the molecule. |

Pharmacophore modeling is another ligand-based approach that identifies the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound and its analogs would typically include features such as:

Hydrogen bond donors and acceptors.

Aromatic rings.

Hydrophobic centers.

This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.govtandfonline.com

Fragment-Based Ligand Design (FBLD) is a powerful strategy in drug discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to the target protein. nih.gov These fragments can then be grown, linked, or merged to generate more potent lead compounds.

In the context of this compound, the benzamide core could be considered a starting fragment. Fragment elaboration strategies would then involve systematically modifying the n-heptyl group or substituting the benzene ring to explore and optimize interactions within the binding site. This approach allows for a more efficient exploration of chemical space and can lead to the development of novel and potent inhibitors. acs.org

Structure Activity Relationship Sar and Mechanistic Insights for N Heptan 4 Ylbenzamide

Influence of the N-Heptan-4-yl Substituent and its Modifications on Molecular Interactions and Biological Recognition

Key Research Findings:

Hydrophobic Interactions: The heptyl chain is primarily involved in establishing hydrophobic and van der Waals interactions within the binding site. The specific branched nature of the heptan-4-yl group can provide a more defined conformational anchor compared to a linear heptyl chain, potentially leading to increased binding affinity and selectivity.

Steric Influence: The bulk of the N-heptan-4-yl substituent can influence the orientation of the entire molecule within the binding pocket. Modifications to this group, such as altering chain length, introducing unsaturation, or adding cyclic moieties, can sterically hinder or promote favorable interactions. For instance, in related bicyclo[3.1.1]heptane derivatives, the alkyl component is crucial for activity in prostaglandin (B15479496) D2 (PGD2) receptor binding. nih.gov

Conformational Rigidity: While the alkyl chain provides flexibility, its branching at the 4-position imposes some conformational constraint. This can be advantageous, as pre-organizing the ligand into a bioactive conformation can reduce the entropic penalty of binding. Studies on related N-acyl functions in substituted pyrrolidines show that hindered rotation around the N-CO amide bond can lead to stable E/Z rotameric forms, which can influence biological activity. nih.gov

| Modification to N-Alkyl Group | Predicted Impact on Interaction | Rationale |

| Increase Chain Length | Potentially increased hydrophobic binding | Larger surface area for van der Waals contacts, but may introduce steric clashes. |

| Decrease Chain Length | Reduced binding affinity | Loss of key hydrophobic interactions. |

| Introduce Cycloalkyl Group | Increased rigidity and potency | Constrains conformation, potentially fitting better into a defined binding pocket. |

| Add Polar Functional Groups | Altered solubility and new H-bonds | Can improve pharmacokinetic properties and introduce specific hydrogen bonding interactions. |

Role of Benzamide (B126) Scaffold Substitutions on Interaction Specificity and Functional Potency

The benzamide scaffold is more than a simple linker; its aromatic ring and amide group are key pharmacophoric features. Substitutions on the phenyl ring can dramatically alter a compound's electronic properties, hydrogen bonding capability, and steric profile, thereby fine-tuning its interaction specificity and functional potency.

Key Research Findings:

Polar Substituents: The presence of polar substituents on the benzamide ring can significantly mediate interactions with target receptors. For the D4 dopamine (B1211576) receptor, polar hydrogen-bond-accepting groups at the meta- (5-) position and/or hydrogen-bond-donating/accepting groups at the para- (4-) position lead to enhanced binding affinity. nih.gov This effect is often indirect, orienting the molecule to optimize other key interactions. nih.gov

Electron-Withdrawing Groups: In certain classes of inhibitors, such as those targeting AKR1C3, electron-withdrawing groups on the phenylamino (B1219803) B-ring were found to be optimal for inhibitory activity. researchgate.net Similarly, for SIRT2 inhibitors, electron-withdrawing substituents at the para-position on one of the aromatic rings were found to be favorable. nih.gov

Halogenation: The introduction of halogen atoms, such as chlorine, can enhance potency. In a series of N-(piperidin-4-yl)benzamide derivatives, a chlorine atom at the para-position on the phenyl ring significantly enhanced antitumor activity. researchgate.net This is often attributed to a combination of favorable electronic effects and the ability to form specific halogen bonds.

Bioisosteric Replacement: Replacing the phenyl ring with heterocyclic rings (e.g., pyridine (B92270), pyrimidine) is a common strategy to improve properties like aqueous solubility without sacrificing activity. nih.gov

| Ring Position | Substituent Type | Observed Effect on Potency/Affinity | Example Target/Class |

| Para (4-) | Polar (e.g., -NH2) | Increased Affinity nih.gov | D4 Dopamine Receptor |

| Meta (5-) | Polar (e.g., Sulfonamide) | Increased Affinity nih.gov | D4 Dopamine Receptor |

| Para (4-) | Halogen (e.g., -Cl) | Enhanced Antitumor Activity researchgate.net | HIF-1α Activators |

| Para (4-) | Electron-Withdrawing (e.g., -CN) | Increased Inhibitory Activity nih.gov | SIRT2 Inhibitors |

Analysis of Allosteric Modulation and Induced Conformational Dynamics upon Ligand Binding

Benzamide derivatives have been identified as positive allosteric modulators (PAMs) for certain receptors, such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). google.com Allosteric modulators bind to a site topographically distinct from the endogenous ligand's (orthosteric) site, inducing a conformational change in the receptor that modulates the orthosteric ligand's effect.

Induced Fit: The binding of a ligand like N-heptan-4-ylbenzamide to an allosteric site can trigger a cascade of conformational changes within the receptor protein. This "induced fit" mechanism is fundamental to allosteric modulation, altering the shape of the orthosteric pocket to either increase or decrease its affinity for the native ligand. nih.gov

Conformational Dynamics: Ligand binding is a dynamic process. The interaction between the this compound class and a target protein can stabilize a specific active or inactive conformation of the receptor. nih.gov Studies on free fatty acid receptor 2 (FFA2) show that different PAMs can stabilize distinct receptor conformations, leading to biased signaling where one downstream pathway is activated preferentially over another. nih.gov This highlights that the conformational dynamics induced by a ligand are key to its functional outcome.

Receptor Activation Mechanisms: Allosteric modulators can employ non-canonical activation mechanisms. For example, some PAMs have been shown to disrupt conserved activation microswitches within GPCRs by binding to lipid-facing pockets near the cytoplasmic side of the receptor. nih.gov This suggests that ligands in the this compound class could exert their effects by altering the global conformational landscape of the receptor, rather than solely through direct interactions at a binding site.

Rational Design Principles for Iterative Ligand Optimization within the this compound Class

The iterative optimization of lead compounds is a cornerstone of modern drug discovery. For the this compound class, a rational design approach leverages structural insights to systematically improve potency, selectivity, and pharmacokinetic properties.

Key Design Strategies:

Structure-Based Design: When a high-resolution structure of the target protein is available, computational docking can be used to predict the binding mode of this compound analogs. This allows for the rational design of modifications to the N-heptan-4-yl group or the benzamide ring to exploit specific interactions (e.g., hydrogen bonds, hydrophobic pockets) within the binding site. researchgate.net This approach has been successfully used to optimize 4-aminopyridine (B3432731) benzamide scaffolds as TYK2 inhibitors. nih.gov

SAR-Guided Modification: Systematically exploring the SAR by synthesizing and testing a matrix of analogs is a proven strategy. This involves varying substituents at each position on the benzamide ring (ortho, meta, para) and modifying the N-alkyl chain to build a comprehensive understanding of the structural requirements for activity.

Physicochemical Property Optimization: Early-stage optimization should focus not only on potency but also on drug-like properties. This includes modifying the structure to improve aqueous solubility (e.g., by adding polar groups or replacing aromatic rings with heterocycles) and metabolic stability, which are critical for achieving good oral bioavailability. nih.govnih.gov

Scaffold Hopping: If the benzamide core presents liabilities, "scaffold hopping" can be employed to replace it with a different chemical moiety that preserves the key pharmacophoric interactions while offering improved properties.

The combination of these principles allows for the methodical evolution of an initial hit into a highly optimized clinical candidate.

Advanced Applications of N Heptan 4 Ylbenzamide in Materials Science and Catalysis

Potential Utilization of Benzamide (B126) Scaffolds in Novel Functional Material Design

The inherent properties of the benzamide structure, such as hydrogen bonding capabilities and electronic characteristics, make it a valuable component in the design of new functional materials.

Exploration in Organic Electronics (e.g., Organic Light-Emitting Diodes, OLEDs)

Benzamide derivatives are being explored for their potential in organic electronics. While direct studies on N-heptan-4-ylbenzamide for OLEDs are not prominent, the broader class of benzamides is recognized for its utility. The amide group's ability to form strong hydrogen bonds and the aromatic ring's electronic properties can be leveraged to create materials with desirable charge-transport and light-emitting characteristics. The specific alkyl substituent, in this case, the heptan-4-yl group, would likely influence solubility and film-forming properties, which are critical for device fabrication.

Research into different benzamide structures has shown their potential as components in various layers of an OLED device. For instance, their electronic properties can be tuned by modifying substituents on the benzene (B151609) ring or the amide nitrogen. This tunability allows for the design of materials that can function as hole-transporting, electron-transporting, or emissive layers.

Development of Functional Polymers or Supramolecular Architectures

The benzamide moiety is a key building block in the development of functional polymers and supramolecular assemblies. nih.govresearchgate.net The directional and strong hydrogen bonds of the amide group facilitate the self-assembly of molecules into well-ordered, higher-order structures. researchgate.net This characteristic is fundamental to creating materials with tailored properties.

Poly(p-benzamide) and its derivatives, for example, are known to form liquid crystalline phases in concentrated solutions, which is a precursor to high-strength fibers. researchgate.net The introduction of an N-alkyl group like heptan-4-yl could disrupt the packing seen in unsubstituted polyamides, potentially leading to polymers with increased solubility in organic solvents while still retaining the ability to form ordered domains through hydrogen bonding. researchgate.netmdpi.com

In supramolecular chemistry, benzene-1,3,5-tricarboxamides (BTAs) are a well-studied class of molecules that self-assemble into helical, polymeric structures. nih.gov These assemblies have potential applications in areas ranging from drug delivery to materials science. nih.gov The stability and dynamics of these supramolecular polymers are highly dependent on the nature of the amide substituents. nih.gov While this compound itself is not a BTA, the principles governing BTA self-assembly highlight the importance of the amide linkage in directing non-covalent polymerization.

| Polymer Type | Monomer Unit | Key Properties | Potential Application |

| Aromatic Polyamide | p-aminobenzoic acid derivatives | High strength, thermal stability, liquid crystallinity researchgate.netacs.org | High-performance fibers |

| Functional Poly(ester amide)s | Amino acid and diacid derivatives | Biodegradability, tunable functionality nih.gov | Biomedical materials, tissue engineering nih.gov |

| Supramolecular Polymers | Benzene-1,3,5-tricarboxamides (BTAs) | Self-assembly, responsiveness to stimuli nih.govnih.gov | Drug delivery, adaptive materials nih.gov |

Catalytic Applications of this compound Derivatives

The benzamide functional group can be incorporated into ligands for metal catalysts or serve as the basis for organocatalysts, demonstrating its versatility in promoting chemical transformations.

Role as Ligands in Transition Metal Catalysis for Organic Transformations

Benzamide derivatives can act as ligands, binding to transition metals and influencing their catalytic activity and selectivity. The amide nitrogen and carbonyl oxygen can coordinate with metal centers, and the substituents on the aromatic ring and the nitrogen atom can be modified to tune the steric and electronic properties of the resulting metal complex.

While there is no specific literature detailing this compound as a ligand, the general principles of ligand design suggest its potential. For example, in palladium-catalyzed cross-coupling reactions, ligands play a crucial role in the catalytic cycle. mdpi.com The N-heptan-4-yl group could provide specific steric bulk that might influence the regioselectivity or stereoselectivity of a reaction. The coordination chemistry of benzamide with various transition metals has been studied, revealing its capacity to form diverse structural motifs. semanticscholar.orgresearchgate.net

| Catalytic Reaction | Metal Center | Role of Benzamide Ligand | Reference Example |

| Cross-Coupling | Palladium | Controls catalyst activity and selectivity mdpi.com | Synthesis of quinazolinones mdpi.com |

| Hydrogenation | Ruthenium | Part of a pincer ligand for dehydrogenative coupling mdpi.com | Amide synthesis from alcohols and amines mdpi.com |

| Olefin Polymerization | Late Transition Metals | Part of the ligand scaffold influencing polymer properties researchgate.net | Synthesis of polyolefins researchgate.net |

Design and Evaluation of this compound-Based Heterogeneous or Homogeneous Catalysts

The development of catalysts based on benzamide structures can proceed via both homogeneous and heterogeneous routes.

Homogeneous Catalysis: In homogeneous catalysis, a benzamide-containing ligand and a metal salt would be dissolved in a solvent with the reactants. acs.org Ruthenium-pincer complexes, for instance, have been used for the dehydrogenative synthesis of amides. mdpi.com A ligand derived from this compound could potentially be used in such systems, where the solubility would be enhanced by the alkyl chain. The design of such catalysts focuses on creating a specific coordination environment around the metal to promote the desired reaction. mdpi.com

Heterogeneous Catalysis: For heterogeneous catalysis, the benzamide moiety could be immobilized on a solid support. researchgate.net This approach offers the advantage of easy catalyst separation and recycling. researchgate.netresearchgate.net For example, a benzamide derivative could be anchored to silica (B1680970) or a polymer resin. The resulting solid-supported catalyst could then be used in flow chemistry or batch processes. The synthesis of benzamides themselves has been achieved using heterogeneous catalysts like montmorillonite (B579905) K10, demonstrating the synergy between amide chemistry and solid-supported catalytic systems. researchgate.net While direct examples using this compound are unavailable, the principles of catalyst heterogenization are broadly applicable. researchgate.net

| Catalyst Type | Description | Advantages | Potential Application for Benzamide-Based System |

| Homogeneous | Catalyst is in the same phase as the reactants. rsc.org | High activity and selectivity. researchgate.net | A soluble metal complex with an this compound-derived ligand for fine chemical synthesis. |

| Heterogeneous | Catalyst is in a different phase from the reactants. researchgate.net | Easy separation, reusability, suitable for continuous processes. researchgate.net | This compound functionality immobilized on a solid support for amidation or other organic transformations. researchgate.netresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for N-heptan-4-ylbenzamide, and how can its purity be validated?

this compound is typically synthesized via amidation reactions. A common approach involves coupling heptan-4-amine with benzoyl chloride derivatives under anhydrous conditions, using a base (e.g., triethylamine) to scavenge HCl. Post-synthesis, purity validation should include:

- Chromatography : TLC or HPLC to monitor reaction progress and confirm absence of byproducts.

- Spectroscopy : - and -NMR to verify structural integrity (e.g., amide proton resonance at δ ~6.5–8.5 ppm and carbonyl carbon at ~165–175 ppm).

- Elemental Analysis : Confirm C, H, N composition aligns with theoretical values . For known compounds, cross-check melting points and spectral data against literature; for novel derivatives, provide full characterization ( ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, general safety measures for aromatic amides apply:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ( ).

- Emergency Procedures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists ( ).

Q. How should researchers document experimental procedures for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Methods : Specify reagents (purity, suppliers), reaction conditions (temperature, time, solvent), and purification steps.

- Supporting Information : Include raw spectral data (NMR, IR) in appendices; highlight processed data (e.g., integration values, coupling constants) in the main text.

- Literature Comparison : For known compounds, cite prior syntheses and note deviations ( ).

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in challenging solvents?

- Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of hydrophobic intermediates.

- Catalysis : Employ coupling agents (e.g., HATU, EDCI) for sterically hindered amines.

- In Situ Monitoring : Use -NMR (if fluorinated analogs are synthesized) or FTIR to track carbonyl formation.

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, stoichiometry, and solvent interactions ( ).

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

- Cross-Validation : Compare with computational predictions (e.g., DFT for NMR chemical shifts) or reference spectra from databases like Reaxys.

- Sample Purity : Re-purify the compound to exclude contaminants affecting spectral profiles.

- Advanced Techniques : Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity ( ).

Q. What strategies are effective for integrating this compound into bioactive molecule design?

- Structure-Activity Relationship (SAR) : Modify the heptyl chain length or benzamide substituents to assess impact on biological targets (e.g., enzyme inhibition).

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

- In Silico Screening : Dock the compound into protein active sites using molecular dynamics simulations ().

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound analogs?

- Reproducibility Checks : Replicate synthesis and purification steps from conflicting studies.

- Crystallography : Perform X-ray diffraction to confirm polymorphism or hydrate formation.

- Meta-Analysis : Evaluate experimental conditions (e.g., heating rates, calibration standards) across studies to identify methodological biases ( ).

Data Management & Reporting

Q. What are best practices for FAIR (Findable, Accessible, Interoperable, Reusable) data management in studies involving this compound?

- Repositories : Deposit raw spectra, chromatograms, and crystallographic data in platforms like Chemotion or RADAR4Chem.

- Metadata Standards : Include CAS numbers, InChI keys, and synthesis parameters using controlled vocabularies.

- Version Control : Track iterative modifications to synthetic protocols using electronic lab notebooks (ELNs) ( ).

Q. How should researchers present conflicting data in publications or grant proposals?

- Transparent Reporting : Clearly state limitations (e.g., sample purity, instrument sensitivity) in the "Experimental" section.

- Hypothesis Testing : Propose follow-up experiments (e.g., isotopic labeling) to resolve ambiguities.

- Ethical Considerations : Acknowledge contradictory findings in literature reviews to avoid confirmation bias ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.